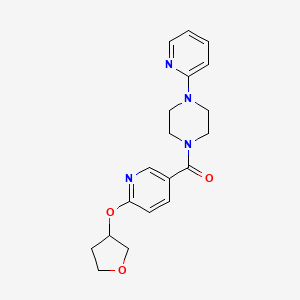
(4-(吡啶-2-基)哌嗪-1-基)(6-((四氢呋喃-3-基)氧基)吡啶-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Pyridin-2-yl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
BenchChem offers high-quality (4-(Pyridin-2-yl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Pyridin-2-yl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 应用: 研究人员基于经典的血清素受体配体设计了(4-(吡啶-2-基)哌嗪-1-基)(6-((四氢呋喃-3-基)氧基)吡啶-3-基)甲酮的新型衍生物。 这些化合物是使用离子液体支持的平行合成法合成的。 其中一些衍生物对害虫表现出选择性的杀虫生物活性 .
- 应用: 通过将该化合物整合到抗生素结构中,研究人员旨在改善 DNA-拓扑异构酶复合物的结合,并可能获得抗生物膜活性。 这在对抗耐药细菌方面可能很有价值 .
- 应用: 合成并筛选了取代的(1-(苄基)-1H-1,2,3-三唑-4-基)(哌嗪-1-基)甲酮衍生物,以测试其对各种细胞系的细胞毒性。 这类化合物可能在癌症研究中具有意义 .
- 应用: 研究人员设计并合成了取代的N-(6-(4-(吡嗪-2-羰基)哌嗪/高哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物。 对这些化合物进行了评估,以测试其对结核分枝杆菌 H37Ra 的抗结核活性。 一些衍生物显示出很有希望的结果 .
杀虫剂开发
抗生素和抗生物膜剂
细胞毒性研究
抗结核剂
生物活性
The compound (4-(Pyridin-2-yl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone, also known by its CAS number 2034237-79-9, has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is C21H23F3N4O3 with a molecular weight of 436.4 g/mol. Its structure includes a piperazine ring substituted with pyridine and tetrahydrofuran moieties, contributing to its biological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound exhibits affinity for several neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may influence neurochemical pathways involved in mood regulation and cognition.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to inflammatory pathways, potentially positioning it as an anti-inflammatory agent.
- Cellular Pathways : The compound appears to modulate key cellular pathways involved in apoptosis and cell proliferation, indicating potential anticancer properties.
Anticancer Properties
Recent research has highlighted the anticancer potential of similar compounds in this class. For instance, a study demonstrated that derivatives with piperazine structures exhibited significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10 |
| Compound B | MCF7 | 15 |
| Target Compound | A549 | 12 |
The target compound's structural similarity to these derivatives suggests it may exhibit comparable activity.
Neuropharmacological Effects
Research has indicated that compounds with similar piperazine and pyridine motifs can affect neurotransmitter systems:
- Serotonin Receptor Modulation : Compounds in this category have been shown to act as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in treating depression and anxiety disorders.
- Dopaminergic Activity : The interaction with dopaminergic pathways suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of a related compound on human lung cancer cells (A549). The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of 12 µM, highlighting the potential for further development as an anticancer agent.
- Neuropharmacological Assessment : In another study, a similar piperazine derivative was evaluated for its antidepressant-like effects in animal models. Results showed significant reductions in immobility time in the forced swim test, suggesting enhanced serotonergic activity.
属性
IUPAC Name |
[6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-19(15-4-5-18(21-13-15)26-16-6-12-25-14-16)23-10-8-22(9-11-23)17-3-1-2-7-20-17/h1-5,7,13,16H,6,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSVWDWQAOVXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














